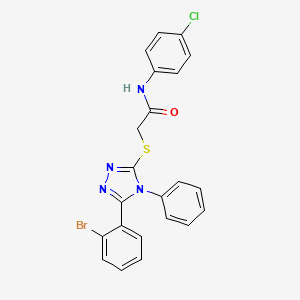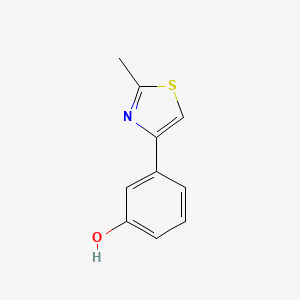
3-(2-Methylthiazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylthiazol-4-yl)phenol is a heterocyclic compound that contains both a thiazole ring and a phenol group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to introduce the phenol group.
Industrial Production Methods
Industrial production of 3-(2-Methylthiazol-4-yl)phenol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthiazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenol group.
Scientific Research Applications
3-(2-Methylthiazol-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, affecting cellular processes. These interactions can lead to the compound’s observed biological effects, such as antibacterial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-methylthiazol-4-yl)phenol
- 2-(4-Methylisothiazol-5-yl)phenol
- 4-Chloro-2-(2-methylthiazol-4-yl)phenol
Uniqueness
3-(2-Methylthiazol-4-yl)phenol is unique due to the specific positioning of the methyl group on the thiazole ring and the phenol group. This unique structure contributes to its distinct reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-11-10(6-13-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3 |
InChI Key |
XUTSREOVBGWBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


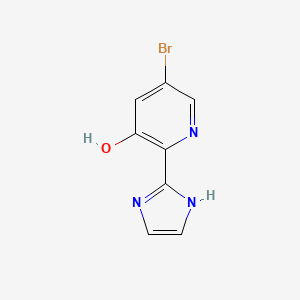

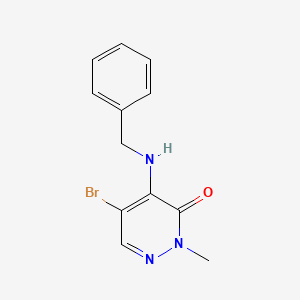

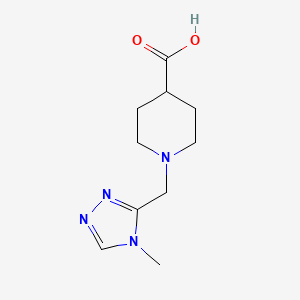
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)

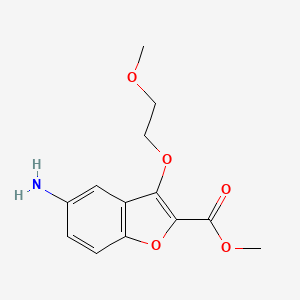
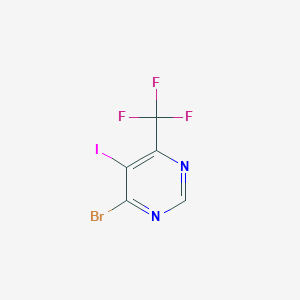
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)

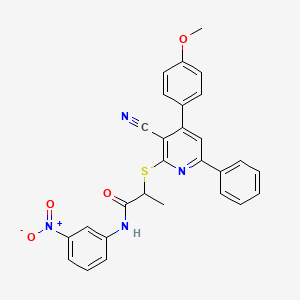
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
